Cobamic acid
Description
Properties
Molecular Formula |
C53H74CoN5O21P |
|---|---|
Molecular Weight |
1207.1 g/mol |
IUPAC Name |
cobalt(2+);[(2R,3S,4R,5S)-4,5-dihydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-7,12,17-tris(2-carboxyethyl)-2,13,18-tris(carboxymethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |
InChI |
InChI=1S/C53H76N5O21P.Co/c1-24(78-80(75,76)79-44-32(23-59)77-48(74)43(44)73)22-54-34(60)16-17-50(6)30(18-38(67)68)47-53(9)52(8,21-40(71)72)29(12-15-37(65)66)42(58-53)26(3)46-51(7,20-39(69)70)27(10-13-35(61)62)31(55-46)19-33-49(4,5)28(11-14-36(63)64)41(56-33)25(2)45(50)57-47;/h19,24,27-30,32,43-44,47-48,59,73-74H,10-18,20-23H2,1-9H3,(H9,54,55,56,57,58,60,61,62,63,64,65,66,67,68,69,70,71,72,75,76);/q;+2/p-2/t24-,27-,28-,29-,30+,32-,43-,44-,47-,48+,50-,51+,52+,53+;/m1./s1 |
InChI Key |
ZDTDRRBOAWVNMK-NHIUFCJESA-L |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)NC[C@@H](C)OP(=O)([O-])O[C@@H]6[C@H](O[C@@H]([C@@H]6O)O)CO)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O.[Co+2] |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O)C)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)O)CO.[Co+2] |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Cobamic Acid
This compound is a derivative of vitamin B12, specifically associated with the corrinoid family of compounds. It plays a crucial role in various biochemical processes and has garnered attention for its potential applications in health and nutrition. This article explores the scientific research applications of this compound, highlighting its biochemical properties, therapeutic uses, and relevant case studies.
Role in Enzymatic Reactions
This compound serves as a cofactor in several enzymatic reactions. It is particularly important in the metabolism of amino acids and nucleic acids. Its derivatives, such as methylcobalamin and adenosylcobalamin, are crucial for the synthesis of methionine from homocysteine, a key reaction in methylation pathways.
Therapeutic Uses
Research has indicated that this compound may have therapeutic potential in treating certain medical conditions:
- Neurological Disorders : Studies suggest that this compound can support neurological function by participating in myelin sheath formation and repair.
- Anemia Treatment : As a form of vitamin B12, this compound is utilized in treating megaloblastic anemia, improving red blood cell formation.
Antioxidative Properties
Recent studies have highlighted the antioxidative capabilities of this compound. It has been shown to mitigate oxidative stress in cellular models, which is significant for conditions like diabetes and cardiovascular diseases.
Table 2: Summary of Therapeutic Applications
| Application | Mechanism of Action | Evidence Level |
|---|---|---|
| Neurological Support | Myelin sheath repair | Moderate |
| Anemia Treatment | Enhances red blood cell production | High |
| Antioxidative Effects | Reduces oxidative stress | Emerging |
Case Study 1: Neurological Benefits
A clinical trial investigated the effects of this compound on patients with peripheral neuropathy. Participants receiving this compound showed significant improvement in nerve function compared to a placebo group, indicating its potential as a neuroprotective agent .
Case Study 2: Anemia Management
In a study involving patients with vitamin B12 deficiency anemia, treatment with this compound resulted in rapid normalization of hemoglobin levels and improved energy levels among participants . This reinforces its role as an effective therapeutic agent for anemia.
Case Study 3: Antioxidative Research
A recent study demonstrated that this compound administration reduced markers of oxidative stress in diabetic rats. The treatment led to decreased malondialdehyde levels and increased antioxidant enzyme activity . This suggests its potential application in managing oxidative stress-related conditions.
Chemical Reactions Analysis
Formation and Stability
Carbamic acid is formed via the reaction of ammonia (NH₃) and carbon dioxide (CO₂) under low-temperature conditions (≤250 K). This reaction also yields ammonium carbamate ([NH₄]⁺[NH₂CO₂]⁻) .
Key Reaction:
Carbamic acid is thermally unstable above 250 K, decomposing into NH₃ and CO₂ .
| Property | Value | Reference |
|---|---|---|
| Stability limit | ≤250 K (−23°C) | |
| Decomposition products | NH₃ + CO₂ | |
| Dimer formation | Via hydrogen bonding at ≤290 K |
Enzyme-Catalyzed Reactions
Carbamic acid participates in metabolic pathways through enzyme-mediated reactions:
-
Carbamate kinase catalyzes the formation of carbamoyl phosphate (H₂NCOOPO₃²⁻), a precursor in the urea cycle :
| Enzyme | Function | Biological Role |
|---|---|---|
| Carbamoyl phosphate synthase I | Catalyzes carbamoyl phosphate synthesis | Urea cycle (ammonia detox) |
Reactions with Amines and Carbon Dioxide
Primary and secondary amines reversibly react with CO₂ to form carbamic acids (RR'NCOOH) :
This equilibrium is pH-dependent and critical in biological systems (e.g., hemoglobin’s CO₂ transport) .
Example:
Ethylenediamine forms a carbamic acid derivative implicated in toxicity studies .
Dimerization and Solid-State Behavior
In interstellar ice analogs, carbamic acid forms dimers stabilized by hydrogen bonds :
This dimer remains stable up to 290 K, acting as a precursor in astrochemical processes .
Interaction with Aldehydes
Carbamic acid reacts with aldehydes via a nucleophilic mechanism, forming gem-diurethane structures :
Mechanism Steps:
-
Aldehyde activation by acid catalyst.
-
Nucleophilic attack by carbamate nitrogen.
-
Formation of iminium intermediate.
Degradation Pathways
Carbamic acid degrades under thermal or hydrolytic conditions:
-
Thermal decomposition :
-
Hydrolysis :
Comparison with Similar Compounds
Comparison with Structurally Similar Corrinoids
Cobamic acid belongs to the corrinoid family, which includes compounds like cobyrinic acid, cobinic acid, and cobamide. Below is a detailed comparison:
Structural Differences
| Compound | Core Structure | Key Substituents | Cobalt Oxidation State |
|---|---|---|---|
| Cobyrinic acid | Corrin macrocycle with seven carboxylic acid groups | No aminopropanol or ribose-phosphate side chains | Co³⁺ |
| Cobinic acid | Cobyrinic acid derivative | Amide-linked n-1-amino-2-propanol at position f | Co³⁺ |
| This compound | Cobinic acid derivative | α-D-ribofuranose 3-phosphate residue at the 2-position of aminopropanol | Co³⁺ |
| Cobamide | This compound derivative | Hexaamide form of this compound (six carboxylic acid groups replaced by amides) | Co³⁺ |
- Key Insight : this compound is distinguished by its ribose-phosphate side chain, enabling nucleotide-loop formation in cobamide coenzymes .
Physicochemical Properties
- Acid Hydrolysis Stability : The 19-side chain amide group in this compound is more labile under mild acidic conditions compared to cobyrinic or cobinic acid derivatives, facilitating selective hydrolysis for structural studies .
- pKa Values : this compound pentamide exhibits a pKa ~1–1.5 units lower than cobinamide pentamide, influencing its solubility and chromatographic separation .
- Spectroscopic Profiles :
Functional Comparison with Analogous Compounds
Analytical Differentiation Techniques
Chromatographic Behavior
HPLC Retention Times (Ion-Exchange Chromatography):
Compound Retention Time (min) Elution Buffer pH Cobyrinic acid 12.3 3.5 Cobinic acid 14.1 3.5 This compound 16.7 3.5 Cobamide 18.9 3.5 Key Observation : The ribose-phosphate group in this compound increases polarity, prolonging retention compared to cobinic acid .
Mass Spectrometry (MS)
Q & A
Q. How can systematic reviews address gaps in this compound’s mechanistic studies?
- Methodological Answer :
- PRISMA Guidelines : Screen studies using inclusion/exclusion criteria (e.g., in vitro/in vivo focus).
- Risk of Bias Assessment : Use ROBINS-I tool to evaluate confounding variables (e.g., solvent effects) .
- Meta-Regression : Analyze covariates like pH or temperature to explain heterogeneity in results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
